molecular formula C13H15BrN2O2 B12190311 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide

Cat. No.: B12190311
M. Wt: 311.17 g/mol
InChI Key: XXAQQOLMJYKBJE-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole ring and a hydroxypropyl acetamide side chain, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Acylation: The brominated indole is then acylated with 3-hydroxypropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The brominated indole ring can be reduced to remove the bromine atom.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and hydroxypropyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide: Lacks the bromine atom, which may affect its biological activity.

    2-(4-chloro-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    2-(4-bromo-1H-indol-1-yl)-N-(2-hydroxyethyl)acetamide: Has a shorter hydroxyalkyl chain, which may influence its solubility and reactivity.

Uniqueness

2-(4-bromo-1H-indol-1-yl)-N-(3-hydroxypropyl)acetamide is unique due to the presence of both the bromine atom and the hydroxypropyl group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C13H15BrN2O2/c14-11-3-1-4-12-10(11)5-7-16(12)9-13(18)15-6-2-8-17/h1,3-5,7,17H,2,6,8-9H2,(H,15,18)

InChI Key

XXAQQOLMJYKBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCO)C(=C1)Br

Origin of Product

United States

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